

CCT367766: A Technical Guide for Studying Pirin Function

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Compound of Interest

Compound Name: CCT367766 formic

Cat. No.: B10854448

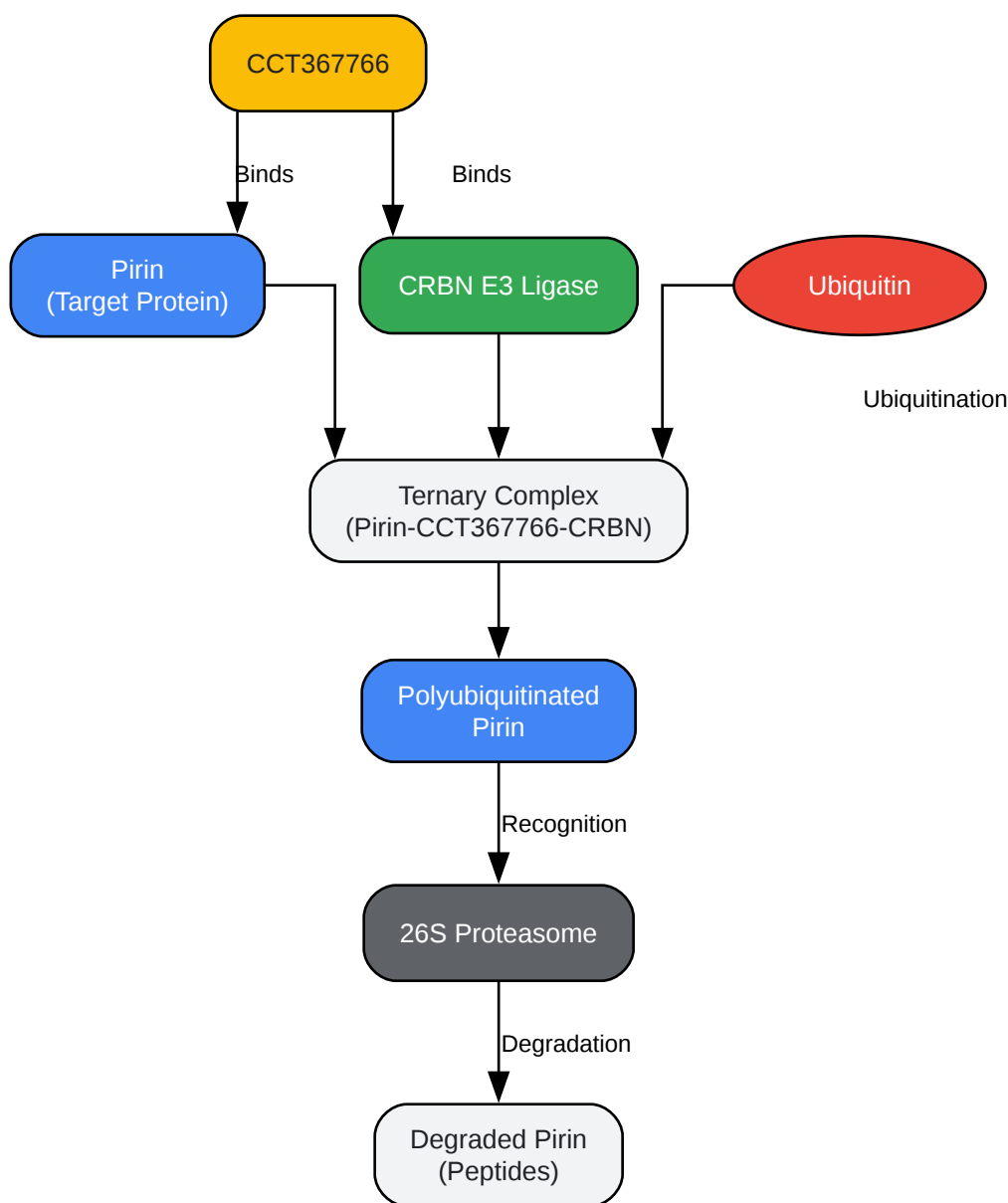
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Audience: Researchers, scientists, and drug development professionals.

Abstract: Pirin is a highly conserved nuclear protein involved in transcriptional regulation, notably as a co-regulator within the NF- κ B signaling pathway, and has been identified as a potential therapeutic target in oncology.[1][2][3][4] CCT367766 is a potent, third-generation heterobifunctional protein degrader specifically designed to induce the degradation of pirin.[1][5] As a Proteolysis Targeting Chimera (PROTAC), CCT367766 provides a powerful chemical tool to investigate the downstream consequences of pirin depletion, enabling a deeper understanding of its biological functions.[1][6] This guide details the mechanism of action of CCT367766, presents its key quantitative performance data, and provides comprehensive experimental protocols for its application in a laboratory setting.

Mechanism of Action

CCT367766 functions by co-opting the cell's native ubiquitin-proteasome system to selectively target and eliminate pirin protein.[6] The molecule is composed of a ligand that binds to pirin and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[7] This dual binding induces the formation of a ternary complex between pirin, CCT367766, and CRBN.[1] The proximity forced by this complex allows the E3 ligase to efficiently polyubiquitinate pirin, marking it for recognition and subsequent degradation by the 26S proteasome.[1] This degradation is rapid and potent, occurring at low nanomolar concentrations.[5]



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Caption: Mechanism of CCT367766-mediated pirin degradation.

Data Presentation

The efficacy and physicochemical properties of CCT367766 have been characterized through various biochemical and in-cell assays. The data below is summarized for clear reference.

Table 1: In-Cell and Biochemical Activity of CCT367766

Parameter	Value	Assay	Cell Line / Conditions	Cite
Pirin Degradation DC ₅₀	~5 nM	Immunoblot	SK-OV-3	[1]
Pirin Degradation D _{max}	>95%	Immunoblot	SK-OV-3	[1]
Time to Onset of Degradation	< 2 hours	Immunoblot	SK-OV-3	[1]
CRBN-DDB1 Binding IC ₅₀	490 nM	Biochemical Assay	N/A	[1][5]
Pirin Binding K _d	55 nM	Biochemical Assay	Recombinant Protein	[1][5]
CRBN Binding K _d	120 nM	Biochemical Assay	Recombinant Protein	[1][5]

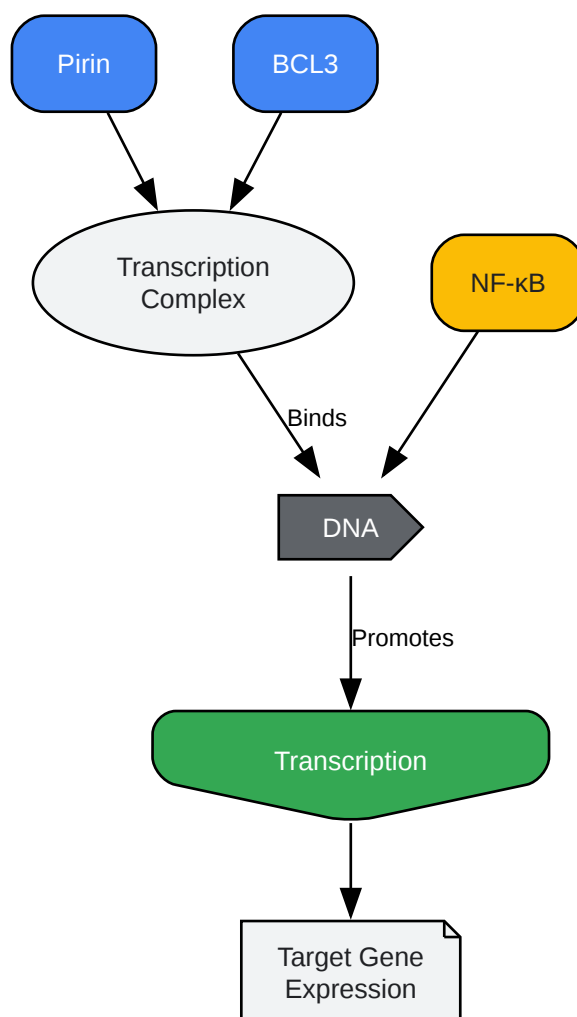
Table 2: Physicochemical Properties of CCT367766

Property	Value	Cite
Molecular Weight	884.0 g/mol	[1]
LogD	3.1	[1]
Topological Polar Surface Area (tPSA)	185 Å ²	[1]

Pirin Signaling Context

Pirin functions as a transcriptional co-regulator, and it is notably implicated in the NF-κB signaling pathway.[1][6] It forms complexes with BCL3 and NF-κB to promote the transcription of target genes.[1][4] The activity of pirin can be influenced by its iron-bound redox state; the Fe(III) form of pirin has been shown to enhance the binding of the NF-κB p65 subunit to its target DNA sequences.[8] By inducing the degradation of pirin, CCT367766 serves as an

invaluable tool to dissect these specific molecular interactions and their downstream effects on gene expression.



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Caption: Pirin's role as a co-regulator in the NF-κB pathway.

Experimental Protocols

Robust and reproducible protocols are essential for studying the effects of CCT367766. Below are detailed methodologies for key experiments.

Protocol 1: Western Blotting for Pirin Degradation

This protocol describes the use of Western blotting to quantify the dose- and time-dependent reduction in pirin protein levels following treatment with CCT367766.^[1] The SK-OV-3 ovarian

carcinoma cell line is a recommended model system.[\[7\]](#)

Materials:

- SK-OV-3 cells (or other suitable cell line)
- Culture Medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
- CCT367766 (stock solution in DMSO)
- 6-well plates
- Ice-cold Phosphate-Buffered Saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- Polyacrylamide gels (e.g., 4-20% Tris-glycine)
- PVDF or nitrocellulose membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibody for Pirin
- Primary antibody for loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- ECL chemiluminescent substrate
- Imaging system

Procedure:

- Cell Seeding: Seed SK-OV-3 cells in 6-well plates at a density of 2×10^5 cells per well and allow them to adhere overnight.[\[7\]](#)
- Treatment: Treat cells with serial dilutions of CCT367766 (e.g., 0.5-50 nM for dose-response) or a fixed concentration (e.g., 50 nM) for various durations (e.g., 2-24 hours) for a time-course experiment.[\[5\]](#) Include a vehicle control (DMSO).
- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[\[7\]](#) Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[\[7\]](#)
- Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.[\[7\]](#)
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[\[7\]](#)
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[\[1\]](#)
- Antibody Incubation:
 - Incubate the membrane with the primary anti-pirin antibody overnight at 4°C.[\[1\]](#)
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[\[1\]](#)
 - Wash again as above.
- Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[\[1\]](#)
- Analysis: Quantify band intensities using image analysis software. Normalize the pirin band intensity to the corresponding loading control. Calculate the percentage of pirin degradation relative to the vehicle-treated control.[\[1\]](#)



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Caption: Standard experimental workflow for Western Blotting.

Protocol 2: Proteomics Analysis for Target Selectivity

This protocol provides a high-level outline for using quantitative proteomics to confirm the selectivity of CCT367766 for pirin across the entire proteome.

Procedure Outline:

- Cell Treatment and Lysis: Treat cells (e.g., SK-OV-3) with an effective concentration of CCT367766 (e.g., 50 nM for 4 hours) and a vehicle control in biological triplicate.[9] Lyse the cells and quantify the protein content.
- Protein Digestion: Digest the proteins from each sample into peptides using an enzyme like trypsin.
- Tandem Mass Tagging (TMT) Labeling: Label the peptide samples from different conditions with unique TMT isobaric tags.
- Sample Fractionation & LC-MS/MS: Combine the labeled samples, fractionate them using liquid chromatography, and analyze them using a high-resolution mass spectrometer.
- Data Analysis: Process the mass spectrometry data using specialized software to identify and quantify thousands of proteins. Generate volcano plots to visualize proteins that are significantly downregulated. Confirm the selective and significant downregulation of pirin compared to other proteins in the proteome.[9]

Conclusion

CCT367766 is a highly potent and selective chemical probe for inducing the degradation of pirin.[1] Its well-characterized mechanism of action and quantifiable effects make it an exceptional tool for researchers in cell biology, oncology, and drug development.[6] The protocols and data presented in this guide provide a robust framework for utilizing CCT367766 to explore the nuanced roles of pirin in cellular signaling and disease, ultimately paving the way for novel therapeutic strategies targeting this protein.

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